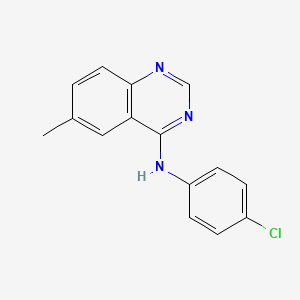

![molecular formula C16H18N4S B5552323 N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)

N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine often involves multicomponent reactions, cyclization processes, and the use of specific reagents to introduce desired functional groups. For instance, the formation of heterotopic metallacalix[n]arenes with ethylenediaminepalladium(II) and 2-pyrimidinolate bridges showcases complex synthesis routes involving ethylenediaminepalladium(II) and various pyrimidinol derivatives (Galindo et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, 1H NMR spectroscopy, and crystal structure determination. These analyses reveal the spatial arrangement of atoms within the molecules and the presence of specific tautomeric forms or conformations. For example, the study of a compound by Repich et al. (2017) using X-ray crystallography provided detailed information on molecular interactions and packing within the crystal lattice (Repich et al., 2017).

Aplicaciones Científicas De Investigación

Antifungal Applications

A study by Jafar et al. (2017) explored the antifungal effect of certain pyrimidine derivatives, highlighting their synthesis and biological activity against fungi like Aspergillus terreus and Aspergillus niger. The compounds demonstrated significant antifungal properties, suggesting potential for development into useful antifungal agents (Jafar et al., 2017).

Heterocyclic Chemistry and Host-Guest Chemistry

Galindo et al. (2004) reported the formation of heterotopic metallacalix[n]arenes involving ethylenediaminepalladium(II) and pyrimidinolate bridges. These compounds display intriguing host-guest properties, capable of interacting with both cationic and anionic species, indicating their utility in molecular recognition and potentially catalysis (Galindo et al., 2004).

Catalytic and Enzymatic Model Studies

A study conducted by Velusamy et al. (2004) focused on iron(III) complexes of monophenolate ligands as functional models for catechol 1,2-dioxygenases. These complexes are crucial for understanding the catalytic mechanisms of these enzymes, with implications for synthetic chemistry and environmental remediation efforts (Velusamy et al., 2004).

Synthesis and Characterization of Novel Compounds

Research by Mansour and Ghani (2013) involved comprehensive structural studies on a sulfamethazine Schiff-base, showcasing the synthesis, spectroscopic analysis, and theoretical studies of the compound. This work is indicative of the potential for designing novel molecules with specific properties, such as enhanced stability or targeted biological activity (Mansour & Ghani, 2013).

Anticancer and Anti-inflammatory Applications

Sondhi et al. (2001) evaluated the anticancer, anti-inflammatory, and analgesic activities of heterocyclic compounds synthesized from 4-isothiocyanato-4-methylpentan-2-one. The study provides insights into the therapeutic potential of these compounds against various cancer cell lines and inflammation (Sondhi et al., 2001).

Propiedades

IUPAC Name |

N',N'-dimethyl-N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c1-20(2)9-8-17-15-14-13(12-6-4-3-5-7-12)10-21-16(14)19-11-18-15/h3-7,10-11H,8-9H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMHRAJDXAJFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C2C(=CSC2=NC=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)

![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)

![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5552269.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)

![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)